molecular formula C15H21N B13174513 4-(4-Methylphenyl)-2-azaspiro[4.4]nonane

4-(4-Methylphenyl)-2-azaspiro[4.4]nonane

Katalognummer: B13174513
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: PNWXNRZPWMZGTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylphenyl)-2-azaspiro[4.4]nonane is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional shape. This particular compound features a spiro[4.4]nonane core with a 4-methylphenyl group attached to the nitrogen atom, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-azaspiro[4.4]nonane can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with a suitable spiro[4.4]nonane precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations to achieve the desired spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylphenyl)-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Methylphenyl)-2-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-(4-Methylphenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methylphenyl)-1,2,4-triazaspiro[4.4]nonane-3-thione
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives

Uniqueness

4-(4-Methylphenyl)-2-azaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

4-(4-methylphenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C15H21N/c1-12-4-6-13(7-5-12)14-10-16-11-15(14)8-2-3-9-15/h4-7,14,16H,2-3,8-11H2,1H3

InChI-Schlüssel

PNWXNRZPWMZGTC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2CNCC23CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.